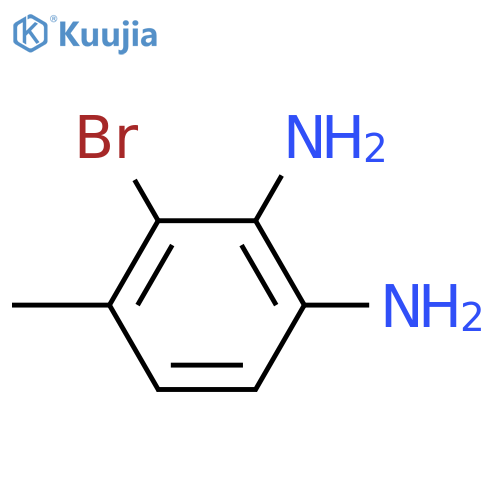

Cas no 1482389-44-5 (3-Bromo-4-methylbenzene-1,2-diamine)

1482389-44-5 structure

商品名:3-Bromo-4-methylbenzene-1,2-diamine

CAS番号:1482389-44-5

MF:C7H9BrN2

メガワット:201.063760519028

MDL:MFCD29906755

CID:4601780

PubChem ID:14397303

3-Bromo-4-methylbenzene-1,2-diamine 化学的及び物理的性質

名前と識別子

-

- 3-bromo-4-methylbenzene-1,2-diamine

- 3-Bromo-4-methyl-benzene-1,2-diamine

- SB33747

- Z2418194186

- 3-Bromo-4-methylbenzene-1,2-diamine

-

- MDL: MFCD29906755

- インチ: 1S/C7H9BrN2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,9-10H2,1H3

- InChIKey: CTIPXZGAKLIGTE-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=C(C=CC=1C)N)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 118

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 52

3-Bromo-4-methylbenzene-1,2-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-178449-1.0g |

3-bromo-4-methylbenzene-1,2-diamine |

1482389-44-5 | 95% | 1g |

$1057.0 | 2023-05-20 | |

| Enamine | EN300-178449-2.5g |

3-bromo-4-methylbenzene-1,2-diamine |

1482389-44-5 | 95% | 2.5g |

$2071.0 | 2023-09-19 | |

| Enamine | EN300-178449-10.0g |

3-bromo-4-methylbenzene-1,2-diamine |

1482389-44-5 | 95% | 10g |

$4545.0 | 2023-05-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1656-5g |

3-Bromo-4-methyl-benzene-1,2-diamine |

1482389-44-5 | 98% | 5g |

33904.74CNY | 2021-05-08 | |

| eNovation Chemicals LLC | Y1122918-1g |

3-Bromo-4-methyl-benzene-1,2-diamine |

1482389-44-5 | 98% | 1g |

$945 | 2022-10-24 | |

| Enamine | EN300-178449-0.05g |

3-bromo-4-methylbenzene-1,2-diamine |

1482389-44-5 | 95% | 0.05g |

$245.0 | 2023-09-19 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1656-1g |

3-Bromo-4-methyl-benzene-1,2-diamine |

1482389-44-5 | 98% | 1g |

8463.46CNY | 2021-05-08 | |

| eNovation Chemicals LLC | Y1349099-1g |

3-Bromo-4-methyl-benzene-1,2-diamine |

1482389-44-5 | 95% | 1g |

$1145 | 2023-09-04 | |

| 1PlusChem | 1P01BE7M-250mg |

3-bromo-4-methylbenzene-1,2-diamine |

1482389-44-5 | 95% | 250mg |

$618.00 | 2025-03-19 | |

| A2B Chem LLC | AW10450-1g |

3-bromo-4-methylbenzene-1,2-diamine |

1482389-44-5 | 95% | 1g |

$1148.00 | 2024-04-20 |

3-Bromo-4-methylbenzene-1,2-diamine 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

1482389-44-5 (3-Bromo-4-methylbenzene-1,2-diamine) 関連製品

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1482389-44-5)3-Bromo-4-methylbenzene-1,2-diamine

清らかである:99%

はかる:5g

価格 ($):3203.0